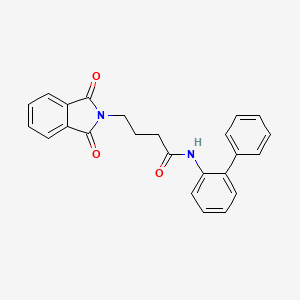

![molecular formula C25H18ClFN4O3S B4578293 N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)

N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide

Overview

Description

This compound is part of a class of chemicals that have been studied for their various applications in chemistry and medicine. The research focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For example, Wei Li et al. (2008) described the synthesis of a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, emphasizing the intricate processes involved in creating these substances (Wei Li et al., 2008).

Molecular Structure Analysis

Studies like those conducted by Montgomery et al. (2015) have explored the crystal structures of cyano-1-(phenylsulfonyl)indole derivatives, providing insights into the molecular configuration of similar compounds (Montgomery et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds have been explored in various studies. For instance, Hart and Timmerman (1960) discussed the reactivity of aminobenzenesulfonyl fluorides in creating polymers and copolymers, which sheds light on the potential chemical behaviors of similar compounds (Hart & Timmerman, 1960).

Physical Properties Analysis

Research into the physical properties of related compounds, such as those conducted by Luo and Huang (2004), who synthesized N-p-Methylbenzyl benzamide, can provide a basis for understanding the physical characteristics of N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide (Luo & Huang, 2004).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and stability, can be inferred from studies like those of Wang et al. (2017), who examined the copper-catalyzed arylsulfonylation and cyclizative carbonation of N-(arylsulfonyl)acrylamides (Wang et al., 2017).

Scientific Research Applications

Chemical Structure and Synthesis

This compound is notable for its unique chemical structure, which facilitates its application in the synthesis of complex molecules. For example, compounds with similar structural features have been used in the synthesis of pro-apoptotic indapamide derivatives as anticancer agents, demonstrating significant activity against melanoma cell lines and inhibiting human carbonic anhydrase isoforms with low micromolar IC50 values (Yılmaz et al., 2015).

Biological Activity

The biological activities of structurally related compounds, including their applications as anticancer agents and inhibitors of specific enzymes, highlight the potential for N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide in medical research. For instance, the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against several human cancer cell lines, suggesting similar compounds could serve as potent agents against various cancer types (Ravichandiran et al., 2019).

Advanced Materials and Nanotechnology

The ability of related compounds to form self-assembled aggregates that selectively recognize hydrophilic amino and N,N-dimethylamino compounds suggests potential applications in nanotechnology and materials science. These aggregates could be utilized for transferring compounds from aqueous solutions to organic media, an essential process in developing advanced materials and nanotechnology applications (Sawada et al., 2000).

Molecular Docking and Drug Design

The compound's structural complexity and functional groups make it an interesting candidate for molecular docking studies aimed at drug design. Theoretical investigations of related sulfonamide compounds for their potential as COVID-19 drugs have utilized computational calculations and molecular docking studies, illustrating the compound's relevance in the development of new therapeutics (Fahim & Ismael, 2021).

properties

IUPAC Name |

(Z)-3-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClFN4O3S/c26-23-12-19(27)6-5-16(23)14-31-15-18(22-3-1-2-4-24(22)31)11-17(13-28)25(32)30-20-7-9-21(10-8-20)35(29,33)34/h1-12,15H,14H2,(H,30,32)(H2,29,33,34)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGECWNDKQIPRCR-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)C=C(C#N)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)/C=C(/C#N)\C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

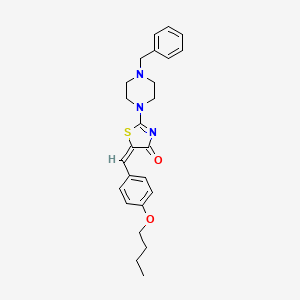

![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)

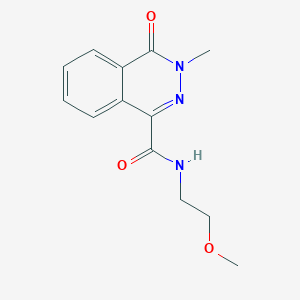

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)

![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)

![ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4578251.png)

![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)